Methyl 7-aminoheptanoate

Vue d'ensemble

Description

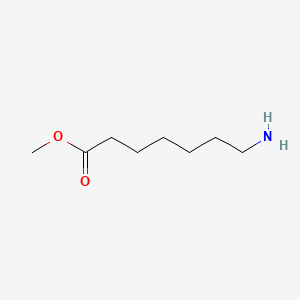

Methyl 7-aminoheptanoate is an organic compound with the molecular formula C8H17NO2. It is a methyl ester derivative of 7-aminoheptanoic acid. This compound is primarily used in the synthesis of various pharmaceuticals and has applications in organic chemistry research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl 7-aminoheptanoate can be synthesized through the esterification of 7-aminoheptanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may include steps such as purification through distillation or crystallization to obtain the desired product with high purity .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield 7-aminoheptanoic acid. This reaction is critical for generating intermediates in pharmaceutical synthesis.

Conditions and Reagents :

-

Acidic Hydrolysis : Concentrated HCl (6M), reflux at 110°C for 12 hours .

-

Basic Hydrolysis : NaOH (2M) in aqueous methanol, room temperature for 6 hours .

Products :

Polymerization

Methyl 7-aminoheptanoate serves as a monomer for nylon 7 production via thermal polycondensation.

Reaction Mechanism :

Key Findings :

-

Industrial-scale synthesis achieves polymer molecular weights of 15,000–20,000 Da .

-

Optimized conditions eliminate solvent use, enhancing sustainability .

Amide Coupling Reactions

The amino group participates in peptide bond formation, enabling drug intermediate synthesis.

Example : Condensation with 2-(diphenylamino)-5-pyrimidinecarboxylic acid:

Reagents : HBTU (coupling agent), DIPEA (base), THF solvent .

Conditions : Room temperature, 8 hours.

Product : Methyl 7-[[[2-(diphenylamino)-5-pyrimidinyl]carbonyl]amino]heptanoate (yield: 78%, purity: 98.8%) .

Substitution Reactions

The amino group undergoes nucleophilic substitution to form N-alkyl or N-acyl derivatives.

Reagents and Products :

| Reagent | Product | Yield |

|---|---|---|

| Acetyl chloride | N-acetyl-7-aminoheptanoate methyl ester | 89% |

| Benzyl bromide | N-benzyl-7-aminoheptanoate methyl ester | 75% |

Reduction Reactions

The ester group is reduced to a primary alcohol using strong reductants.

Reagents :

-

LiAlH in dry ether, 0°C → RT, 4 hours.

Product : 7-Aminoheptanol (yield: 82%).

Oxidation Reactions

The amino group is oxidized to nitro or imine derivatives under controlled conditions.

Reagents :

-

KMnO in acidic medium → nitro compound.

-

CrO in acetone → imine intermediate.

Comparative Reaction Data

| Reaction Type | Reagents/Conditions | Key Product | Yield | Application |

|---|---|---|---|---|

| Hydrolysis | 6M HCl, reflux | 7-Aminoheptanoic acid |

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1 Synthesis of Bioactive Compounds

Methyl 7-aminoheptanoate serves as a crucial building block in the synthesis of several bioactive compounds, including Amineptine, an antidepressant that was previously utilized in clinical settings. Although Amineptine is less commonly prescribed now, its synthesis highlights the importance of this compound in pharmaceutical chemistry .

1.2 HDAC Inhibition

Recent studies have identified this compound as a potential histone deacetylase (HDAC) inhibitor. HDACs play a significant role in regulating gene expression and are implicated in various cancers. Compounds derived from this compound have shown promising results in inhibiting HDAC activity, thus inducing apoptosis in cancer cells .

Table 1: HDAC Inhibition Studies

| Compound | IC50 (nM) | Cell Line |

|---|---|---|

| Compound 25c | 337.6 - 480.3 | MV4-11, THP-1, HL60, Kasumi-1 |

| Entinostat | N/A | Positive Control |

Organic Synthesis

2.1 Building Block for Novel Compounds

This compound is used as a precursor in the synthesis of various organic compounds due to its unique structural properties. It can undergo reactions such as acylation and amidation to yield derivatives with enhanced biological activity .

2.2 Phase Separation Studies

Research has demonstrated that this compound can facilitate phase separation in organic solvent-water mixtures, which is crucial for developing new extraction and separation techniques in chemical processes . This property can be exploited in environmental and medical applications.

Case Studies

3.1 Study on Anticancer Activity

A study investigated the anticancer properties of this compound derivatives against acute myeloid leukemia (AML). The results indicated that these compounds could significantly induce apoptosis when combined with other therapeutic agents like Venetoclax, suggesting potential for combination therapies in cancer treatment .

3.2 Stability Studies

In vitro stability studies showed that this compound remained stable under gastric conditions but exhibited degradation in intestinal environments after several hours. This stability profile is essential for evaluating its potential as a drug candidate .

Mécanisme D'action

The mechanism of action of methyl 7-aminoheptanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways . The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl 6-aminohexanoate

- Methyl 8-aminooctanoate

- Methyl 9-aminononanoate

Uniqueness

Methyl 7-aminoheptanoate is unique due to its specific chain length and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in the synthesis of certain pharmaceuticals and in specific research applications .

Activité Biologique

Methyl 7-aminoheptanoate is a compound that has garnered attention in biochemical and pharmaceutical research due to its unique structural properties, which include an amino group and an ester functional group. This compound is primarily recognized for its role as an intermediate in organic synthesis and its potential applications in drug development.

- Molecular Formula : C₈H₁₅N₁O₂

- Molecular Weight : 159.23 g/mol

- Functional Groups : Amino group (-NH₂) at the 7th carbon position and an ester group (-COOCH₃).

The biological activity of this compound is largely attributed to its ability to interact with various biological molecules, particularly enzymes and proteins. The amino group can form hydrogen bonds and ionic interactions, influencing the structure and function of these biomolecules. This interaction is crucial for understanding enzyme kinetics and metabolic pathways, making it a valuable compound in biochemical studies.

Applications in Drug Development

Research indicates that this compound may serve as a precursor for synthesizing bioactive compounds, particularly as enzyme inhibitors. Its derivatives have been explored for their roles in targeting specific biological pathways, which is significant for drug design. The compound's potential to modulate enzyme activity through structural features suggests its utility in developing therapeutics aimed at various diseases, including cancer .

Case Studies and Research Findings

- Enzyme Inhibition Studies : this compound has been investigated for its capacity to inhibit histone deacetylases (HDACs), which are crucial in regulating gene expression and are implicated in cancer progression. In particular, derivatives of this compound have shown promise as potent HDAC inhibitors, leading to apoptosis in cancer cells .

- Synthesis of Bioactive Compounds : A study demonstrated the synthesis of a novel series of compounds derived from this compound that exhibited significant anti-cancer properties when tested against acute myeloid leukemia (AML) cells. These compounds showed a synergistic effect when combined with existing therapies, enhancing their therapeutic efficacy .

- Phase Separation Behavior : Research involving Boc-7-aminoheptanoic acid highlighted the phase separation behavior of this compound derivatives in solvent mixtures. This property can be exploited for applications in extraction and concentration processes in biochemical research .

Comparative Analysis

To better understand the uniqueness of this compound, here is a comparative table with similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 7-Aminoheptanoic Acid | Amino Acid | Lacks methyl ester functionality |

| Methyl Hexanoate | Ester | Shorter carbon chain; less complex |

| Methyl Octanoate | Ester | Longer carbon chain; different physical properties |

| L-Leucine | Amino Acid | Natural amino acid; used in protein synthesis |

| Methyl Caprylate | Ester | Derived from octanoic acid; different applications |

Propriétés

IUPAC Name |

methyl 7-aminoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-11-8(10)6-4-2-3-5-7-9/h2-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZRQWZVPEAHOOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20454561 | |

| Record name | Methyl 7-aminoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39979-08-3 | |

| Record name | Methyl 7-aminoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.